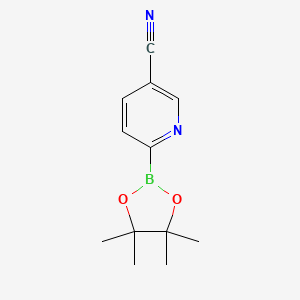

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Übersicht

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an organic compound that features a boronic ester group attached to a nicotinonitrile moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the borylation of nicotinonitrile derivatives. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic ester group. The reaction conditions often involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing the boron moiety exhibit potential anticancer properties. For instance, derivatives of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile have been investigated for their ability to inhibit specific kinases implicated in cancer progression. A study highlighted the design and synthesis of related compounds that showed selective inhibition against Dyrk1A and Dyrk1B kinases, which are associated with cancer and neurodegenerative diseases .

2. Drug Development

The compound's structural features allow it to act as a pharmacophore in drug design. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in the development of new therapeutics. The optimization of similar boron-containing compounds has led to significant advancements in targeting specific pathways involved in disease mechanisms .

Material Science Applications

1. Organic Electronics

The incorporation of boron into organic electronic materials has been explored for enhancing charge transport properties. Boron-containing compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that these materials exhibit improved stability and efficiency compared to their non-boronated counterparts .

2. Polymer Chemistry

In polymer science, boron compounds are used as cross-linking agents or as part of the polymer backbone to modify physical properties such as thermal stability and mechanical strength. The application of this compound in creating functionalized polymers opens avenues for advanced materials with tailored characteristics for specific applications .

Organic Synthesis Applications

1. Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions. Its boronate ester functionality allows for efficient carbon-carbon bond formation under mild conditions. This application is particularly valuable in synthesizing complex organic molecules found in pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles

The presence of the dioxaborolane group facilitates the formation of various heterocyclic compounds through cyclization reactions. This is significant for developing biologically active molecules that require heterocyclic frameworks for their activity .

Case Studies

Wirkmechanismus

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to the presence of both a boronic ester and a nitrile group, which confer distinct reactivity and versatility. Similar compounds include:

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the nitrile group and is primarily used in borylation reactions.

1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic ester group but has a different heterocyclic structure.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with different substituents.

These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various fields of research and application.

Biologische Aktivität

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C13H22BNO3

- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one

Synthesis

The synthesis of this compound typically involves the reaction of nicotinonitrile derivatives with boronic acids or esters under specific catalytic conditions. The use of tetramethyl dioxaborolane as a reagent allows for the introduction of the boron moiety while maintaining high yields and purity levels.

Antiviral Properties

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit antiviral activity. For instance:

- Mechanism of Action : The antiviral effects are often attributed to the ability of these compounds to interfere with viral replication processes.

- Case Study : A study highlighted the antiviral activity of 1,2,4-oxadiazole derivatives against Zika virus (ZIKV), suggesting a potential similar mechanism for dioxaborolane derivatives due to structural similarities .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various human cell lines:

- Cell Lines Tested : A549 (lung carcinoma), HepG2 (liver carcinoma), and Calu-3 (lung adenocarcinoma).

- Findings : The compound exhibited selective cytotoxicity at higher concentrations while remaining non-toxic at lower doses. This suggests a potential therapeutic window for further development .

Toxicological Profile

The compound has been categorized with certain safety warnings:

- Skin Contact : Harmful upon contact with skin and causes irritation. Appropriate handling measures should be taken during laboratory use .

Research Findings

| Study | Findings |

|---|---|

| Antiviral Activity | Demonstrated efficacy against ZIKV and possibly other flaviviruses through structural activity relationship studies. |

| Cytotoxicity Assessment | Showed selective toxicity in cancer cell lines while sparing normal cells at lower concentrations. |

| Toxicological Risks | Identified skin irritation and dermal toxicity as significant concerns during handling. |

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-6-5-9(7-14)8-15-10/h5-6,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWPRFJTBASTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590525 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-83-9 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyanopyridine-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.